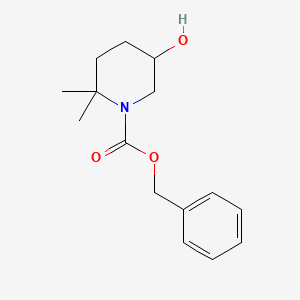
Benzyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound features a piperidine ring substituted with a benzyl group, a hydroxyl group, and a carboxylate ester, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Esterification: The carboxylate ester can be formed through esterification reactions using carboxylic acids and alcohols in the presence of acid catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Common industrial methods include catalytic hydrogenation, high-pressure reactions, and the use of automated reactors for precise control of reaction parameters.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The carboxylate ester can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Primary alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Benzyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Piperidine: A basic structure similar to Benzyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate but without the benzyl, hydroxyl, and carboxylate ester groups.
Benzylpiperidine: Similar to this compound but lacks the hydroxyl and carboxylate ester groups.
Hydroxypiperidine: Contains a hydroxyl group but lacks the benzyl and carboxylate ester groups.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the benzyl group enhances its lipophilicity, while the hydroxyl and carboxylate ester groups provide sites for further chemical modifications.
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
benzyl 5-hydroxy-2,2-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-15(2)9-8-13(17)10-16(15)14(18)19-11-12-6-4-3-5-7-12/h3-7,13,17H,8-11H2,1-2H3 |
InChI Key |
XLBYMHOWYFRAFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CN1C(=O)OCC2=CC=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















